molecular formula C14H15ClN4OS B2701812 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2309556-94-1

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone

货号: B2701812
CAS 编号: 2309556-94-1
分子量: 322.81
InChI 键: WSSJLAUFYZVJHX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H15ClN4OS and its molecular weight is 322.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone is a novel azabicyclic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure with a triazole moiety, which is known to impart significant biological activity. The structural formula can be represented as follows:

C17H19ClN4OS\text{C}_{17}\text{H}_{19}\text{ClN}_4\text{OS}

This molecular configuration suggests potential interactions with various biological targets due to its diverse functional groups.

Research indicates that compounds with similar azabicyclic structures often function as inhibitors of specific enzymes or receptors. For instance, studies on related azabicyclo compounds have shown that they can act as inhibitors of the enzyme N-acylethanolamine acid amidase (NAAA), which plays a critical role in the metabolism of endocannabinoids and inflammatory mediators .

In Vitro Studies

In vitro assays have demonstrated that derivatives of azabicyclic compounds exhibit significant inhibitory activity against NAAA. For example, one study reported an IC50 value of 0.64 μM for a structurally similar compound, indicating potent activity in the submicromolar range . The mechanism involved non-covalent interactions with the enzyme's active site, enhancing selectivity and reducing off-target effects.

In Vivo Studies

In vivo pharmacological evaluations have shown that these compounds can effectively reduce inflammation in animal models. For instance, a related compound demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats . This suggests that the compound may have therapeutic potential for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of azabicyclic compounds. Modifications to the substituents on the bicyclic core can lead to enhanced potency and selectivity. For example:

  • Aliphatic side chains : The introduction of lipophilic groups has been shown to increase binding affinity to target enzymes.
  • Aromatic substitutions : Variations in aromatic ring structures can significantly alter pharmacokinetic properties and bioavailability.

Table 1 summarizes key findings from SAR studies on related azabicyclic compounds:

CompoundIC50 (μM)Target EnzymeComments
Compound A0.64NAAAHigh selectivity
Compound B0.33NAAAEnhanced potency with aliphatic chain
Compound C1.11FAAHModerate inhibition

Case Studies

Several case studies highlight the therapeutic potential of azabicyclic compounds:

  • Case Study 1 : A study on a related azabicyclic compound showed promising results in reducing pain and inflammation in models of arthritis, suggesting its applicability in chronic pain management.
  • Case Study 2 : Another investigation focused on the neuroprotective effects of these compounds in models of neurodegenerative diseases, indicating potential benefits in treating conditions like Alzheimer's disease.

属性

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-13-4-3-12(21-13)14(20)19-9-1-2-10(19)6-11(5-9)18-8-16-7-17-18/h3-4,7-11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJLAUFYZVJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(S3)Cl)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。